

2-Chloro-6-(trifluoromethyl)nicotinaldehyde

molecular weight

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1463830

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An In-depth Technical Guide to **2-Chloro-6-(trifluoromethyl)nicotinaldehyde**: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of **2-Chloro-6-(trifluoromethyl)nicotinaldehyde**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. While its primary identifier is often linked to its molecular weight of 209.55 g/mol, the true value of this compound lies in its trifluoromethylpyridine scaffold, a privileged structure in modern medicinal chemistry.^[1] This guide details the compound's core properties, provides a validated synthesis and purification protocol, outlines methods for spectroscopic characterization, discusses its applications, and establishes rigorous safety and handling procedures. The strategic incorporation of the trifluoromethyl (-CF₃) group is known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity, making this aldehyde a valuable starting material for novel molecular entities.^{[2][3]}

Core Molecular Profile

2-Chloro-6-(trifluoromethyl)nicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom, a trifluoromethyl group, and an aldehyde functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.^[4]

Chemical Identity

A summary of the key identifiers for this compound is presented below.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde	[5]
CAS Number	944900-06-5	
Molecular Formula	C ₇ H ₃ ClF ₃ NO	[1]
InChI Key	XGRYCVUVCDXRIW-UHFFFAOYSA-N	
MDL Number	MFCD09907845	

Physicochemical Properties

The fundamental physical and chemical properties determine the handling, storage, and reaction conditions for this reagent.

Property	Value	Source(s)
Molecular Weight	209.55 g/mol	[1]
Physical Form	Liquid	
Typical Purity	≥97%	
Storage Temperature	Refrigerator (2-8°C)	[6]
Solubility	Soluble in common organic solvents (e.g., THF, CH ₂ Cl ₂ , Ethyl Acetate)	Inferred

Synthesis, Purification, and Validation

The synthesis of trifluoromethyl-substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical manufacturing.[7] While numerous methods exist for creating the core scaffold, a common and effective laboratory-scale approach for introducing the aldehyde at the 3-position is through directed ortho-metalation (DoM) of the precursor, 2-chloro-6-(trifluoromethyl)pyridine, followed by formylation.

Causality in Experimental Design

The chosen synthetic route relies on the acidic nature of the proton at the C3 position of the pyridine ring, which is enhanced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. This allows for regioselective deprotonation using a strong, non-nucleophilic base like n-Butyllithium at cryogenic temperatures. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive lithiated intermediate. Anhydrous conditions are imperative, as organolithium reagents react violently with water. Ethyl formate serves as a safe and effective electrophile to introduce the aldehyde functionality.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the formylation of halogenated pyridines.[8]

Materials:

- 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
- Ethyl formate (5.0 eq)
- Saturated aqueous ammonium chloride (NH₄Cl)
- 0.5 N Hydrochloric acid (HCl)
- Ethyl acetate

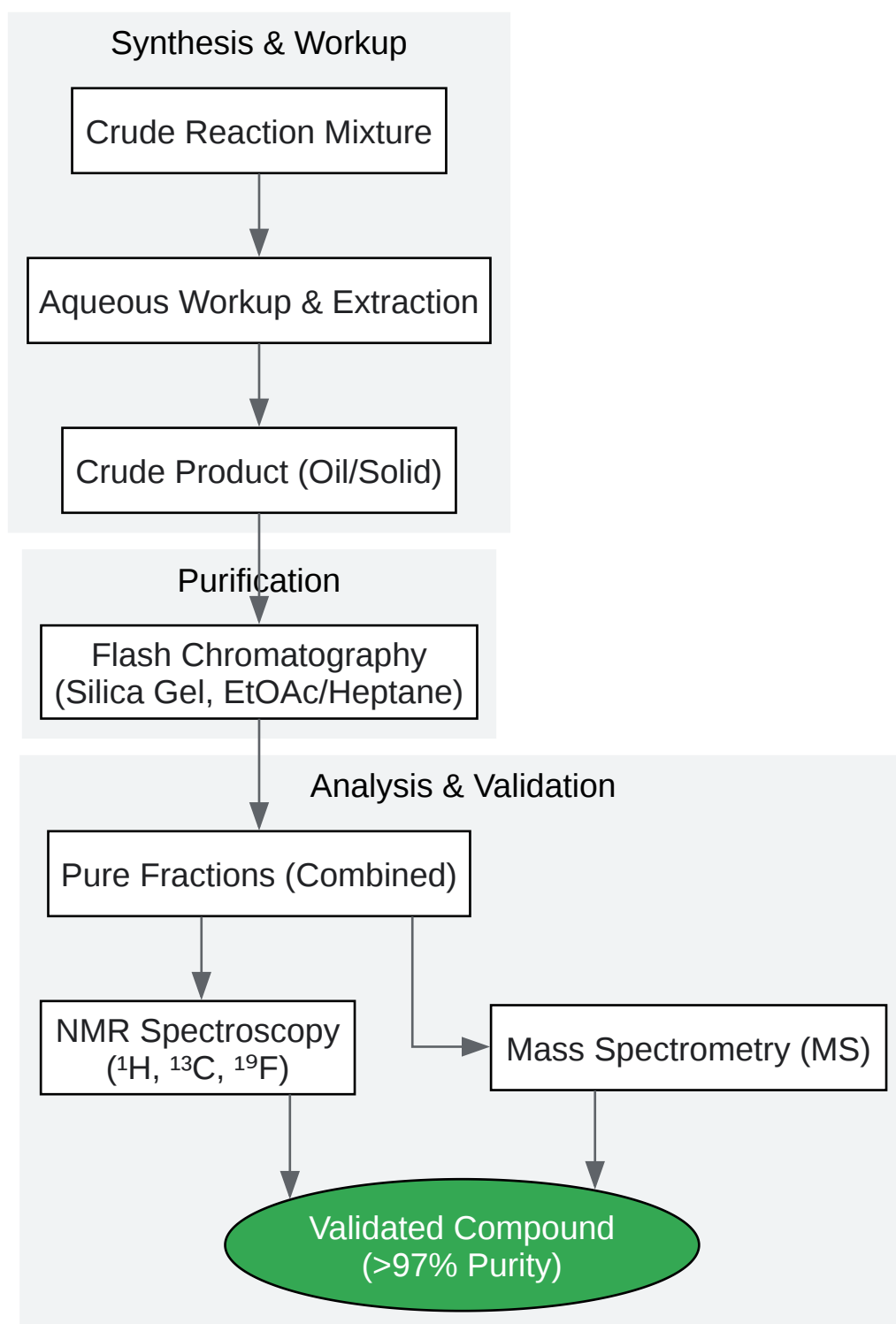
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

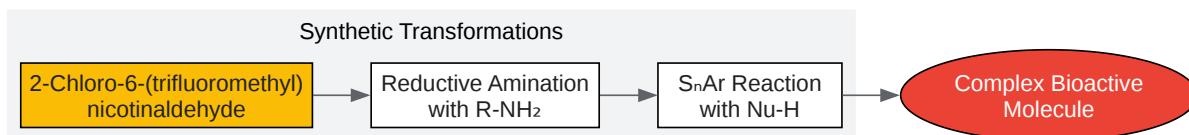
Procedure:

- Under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF in a flame-dried, three-neck round-bottom flask.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Add n-Butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above $-75\text{ }^\circ\text{C}$. Stir for 30 minutes at $-78\text{ }^\circ\text{C}$. The formation of the lithiated intermediate is often accompanied by a color change.
- Slowly add ethyl formate (5.0 eq), again maintaining the temperature below $-75\text{ }^\circ\text{C}$.
- Stir the reaction at $-78\text{ }^\circ\text{C}$ until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material (typically 1-2 hours).
- Quench the reaction at $-78\text{ }^\circ\text{C}$ by the slow addition of saturated aqueous NH_4Cl solution, followed by 0.5 N HCl.[8]
- Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification and Validation Workflow

A self-validating workflow ensures the final compound meets the required purity and identity for subsequent applications. This involves a purification step followed by comprehensive spectroscopic analysis.





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